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Compound of Interest

Compound Name: 2-Iodophenylacetic acid

Cat. No.: B145825 Get Quote

A Comprehensive Technical Guide to 2-
Iodophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 2-Iodophenylacetic acid (2-IPA), a

key synthetic intermediate. It covers the core physical and chemical properties, experimental

protocols for its synthesis and analysis, and explores its reactivity and potential biological

significance based on related compounds.

Core Physical and Chemical Properties
2-Iodophenylacetic acid is a substituted aromatic carboxylic acid. Its chemical structure

consists of a phenyl ring substituted with an iodine atom at the ortho-position and an acetic

acid group. This substitution pattern imparts specific reactivity and properties to the molecule.

Quantitative Data Summary
The key physicochemical properties of 2-Iodophenylacetic acid are summarized in the tables

below for easy reference and comparison.

Table 1: General and Physical Properties
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Property Value Source(s)

Molecular Formula C₈H₇IO₂ [1][2]

Molecular Weight 262.04 g/mol [1][2][3]

CAS Number 18698-96-9 [1][2][3]

Appearance
White to light yellow/orange

powder or crystals

Melting Point 114 - 119 °C [3][4]

Boiling Point 344.5 °C (Predicted) [1]

Flash Point 162.1 °C (Predicted) [1]

Table 2: Computed and Spectral Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.bldpharm.com/products/18698-96-9.html
https://www.orgchemboulder.com/Spectroscopy/specttutor/nmrchart.pdf
https://www.bldpharm.com/products/18698-96-9.html
https://www.orgchemboulder.com/Spectroscopy/specttutor/nmrchart.pdf
https://www.sigmaaldrich.com/US/en/product/aldrich/531472
https://www.bldpharm.com/products/18698-96-9.html
https://www.orgchemboulder.com/Spectroscopy/specttutor/nmrchart.pdf
https://www.sigmaaldrich.com/US/en/product/aldrich/531472
https://www.sigmaaldrich.com/US/en/product/aldrich/531472
https://www.rsc.org/suppdata/c8/nj/c8nj02685h/c8nj02685h1.pdf
https://www.bldpharm.com/products/18698-96-9.html
https://www.bldpharm.com/products/18698-96-9.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Notes

XLogP3 2.3 Computed by PubChem[3]

Hydrogen Bond Donor Count 1 Computed by PubChem[3]

Hydrogen Bond Acceptor

Count
2 Computed by PubChem[3]

Topological Polar Surface Area 37.3 Å² Computed by PubChem[3]

pKa Not Experimentally Determined
Expected to be similar to

phenylacetic acid (approx. 4.3)

Solubility Not Quantitatively Determined

Expected to be soluble in polar

organic solvents like alcohols,

ethers, and DMF.

¹H NMR Data not publicly available

Predicted shifts: Aromatic

protons (δ 7.0-8.0 ppm),

Methylene protons (δ ~3.8

ppm), Carboxylic proton (δ >10

ppm, broad)

¹³C NMR Data not publicly available

Predicted shifts: Carbonyl

carbon (δ ~175-180 ppm),

Aromatic carbons (δ 120-140

ppm), Methylene carbon (δ

~45 ppm), Carbon-Iodo bond

(δ ~95-100 ppm)

Experimental Protocols
This section details methodologies for the synthesis and analysis of 2-Iodophenylacetic acid.

Synthesis of 2-Iodophenylacetic Acid
A common and effective method for the synthesis of 2-Iodophenylacetic acid is the acid-

catalyzed hydrolysis of its corresponding nitrile, 2-iodobenzyl cyanide.[4] A more modern

approach involves the direct C-H bond activation for ortho-iodination of phenylacetic acid using

a palladium catalyst.[5]
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Protocol: Acid-Catalyzed Hydrolysis of 2-Iodobenzyl Cyanide

This protocol is adapted from the well-established synthesis of phenylacetic acid from benzyl

cyanide.

Materials:

2-Iodobenzyl cyanide

Concentrated Sulfuric Acid (H₂SO₄)

Deionized Water

5-L round-bottom flask with mechanical stirrer and reflux condenser

Heating mantle

Ice bath

Büchner funnel and filter flask

Procedure:

In a 5-L round-bottom flask equipped with a mechanical stirrer and reflux condenser,

cautiously mix 1150 mL of water and 840 mL of concentrated sulfuric acid.

To this solution, add 700 g (approx. 3.0 moles) of 2-iodobenzyl cyanide.

Heat the mixture to reflux with continuous stirring for a period of 3-4 hours. The reaction

should be monitored by Thin Layer Chromatography (TLC) until the starting material is

consumed.

After the reaction is complete, cool the mixture slightly and carefully pour it into 2 L of cold

water in a separate large beaker, while stirring to prevent the formation of a solid mass.

Cool the resulting slurry in an ice bath to ensure complete precipitation of the product.

Filter the crude 2-Iodophenylacetic acid using a Büchner funnel.
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Wash the crude product with several portions of cold water to remove residual acid.

The crude product can be further purified by recrystallization from a suitable solvent system

(e.g., ethanol/water) to yield pure 2-Iodophenylacetic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b145825?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup
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Caption: Key reactions involving the functional groups of 2-IPA.
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Biological Activity and Signaling Pathways
(Hypothetical)
Currently, there is limited publicly available research on the specific biological activities and

signaling pathway involvement of 2-Iodophenylacetic acid. However, the activities of related

compounds provide a basis for potential areas of investigation.

Anti-inflammatory Potential: Phenylacetic acid derivatives are known to possess anti-

inflammatory properties. For example, [2-(2,4-Dichlorophenoxy)phenyl]acetic acid

(Fenclofenac) is a non-steroidal anti-inflammatory drug (NSAID). It is plausible that 2-
Iodophenylacetic acid could exhibit similar activity, potentially by inhibiting enzymes in the

inflammatory cascade, such as cyclooxygenase (COX) enzymes.

Anticancer Research: Phenylacetate, the parent compound, has been shown to have anti-

proliferative effects in various cancer cell lines. Furthermore, iodoacetate (a different, more

toxic compound) is known to inhibit glycolysis and shows preferential toxicity towards cancer

cells. While direct evidence is lacking, the unique electronic and steric properties of 2-
Iodophenylacetic acid make it a candidate for investigation in cancer research, possibly

through modulation of metabolic or cell signaling pathways.

Signaling Pathway Modulation: Acetic acid itself can induce the production of reactive

oxygen species (ROS) in cancer cells, which in turn can modulate various signaling

pathways related to cell proliferation and apoptosis. Bioactive compounds often exert their

effects by modulating key signaling pathways such as the NRF2/ARE pathway, which is

central to the cellular antioxidant response, or inflammatory pathways involving mediators

like TNF-α and various interleukins.

Diagram 3: Hypothetical Inflammatory Signaling Pathway
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Hypothetical Target: Inflammatory Signaling
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Caption: Potential mechanism of action via COX enzyme inhibition.

Conclusion
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2-Iodophenylacetic acid is a versatile chemical intermediate with well-defined physical

properties and predictable reactivity. Its utility in organic synthesis, particularly in palladium-

catalyzed cross-coupling reactions, is significant. While its specific biological functions remain

largely unexplored, the known activities of structurally related phenylacetic acid derivatives

suggest that it holds promise as a scaffold for the development of new therapeutic agents,

particularly in the areas of anti-inflammatory and anticancer research. Further investigation is

warranted to elucidate its pKa, solubility profile, and to explore its effects on biological systems

and cellular signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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